molecular formula C16H11NO2 B1307805 4-quinolin-8-ylbenzoic Acid CAS No. 216059-95-9

4-quinolin-8-ylbenzoic Acid

Cat. No. B1307805
M. Wt: 249.26 g/mol
InChI Key: ZHVGZDKFCXKGQH-UHFFFAOYSA-N
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Description

4-quinolin-8-ylbenzoic Acid is a compound that is not widely discussed in the literature. The information available does not provide a detailed description of this specific compound .

Scientific Research Applications

Synthesis and Biological Potential

The synthesis and chemical transformations of 4-quinolin-8-ylbenzoic acid derivatives have been studied for their potential biological activities. Méndez et al. (2001) reported the synthesis of C-8 substituted quinolines through various chemical transformations, including N-furoylation, N-allylation, and intramolecular cyclization, demonstrating the versatility of quinoline derivatives for developing compounds with possible biological activities. These synthesized compounds were purposed for further evaluation of their biological significance, hinting at their potential in pharmaceutical applications (Méndez et al., 2001).

Anticancer and Antimicrobial Applications

A novel series of benzo[d]thiazolyl-substituted-2-quinolone hybrids were synthesized and evaluated for their cytotoxicity against cancer cells and antimicrobial activity. Bolakatti et al. (2020) found that these hybrids exhibited significant anticancer activity, particularly compound 8f, which showed the most significant anticancer activity, and compounds 7e, 7f, 8e, and 8f displayed interesting in vitro antibacterial activity against E. coli, indicating the potential of 4-quinolin-8-ylbenzoic acid derivatives as anticancer and antimicrobial agents (Bolakatti et al., 2020).

Antihyperglycemic and Antitubercular Activities

Deshmukh et al. (2017) synthesized new tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones and evaluated their antihyperglycemic activity in vivo. Some compounds showed notable improvement in oral glucose tolerance, suggesting the therapeutic potential of these compounds in managing diabetes (Deshmukh et al., 2017). Furthermore, the same group also investigated the antibacterial, particularly antitubercular activity of synthesized compounds, revealing notable in vitro antitubercular activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents (Deshmukh et al., 2019).

Corrosion Inhibition

Zhang et al. (2016) explored the corrosion inhibition effect of a quinoline derivative on steel, demonstrating its potential as a mixed-type inhibitor for protecting metals against corrosion in acidic environments. This application signifies the industrial relevance of 4-quinolin-8-ylbenzoic acid derivatives in material science and engineering (Zhang et al., 2016).

properties

IUPAC Name

4-quinolin-8-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)13-8-6-11(7-9-13)14-5-1-3-12-4-2-10-17-15(12)14/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVGZDKFCXKGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=C(C=C3)C(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400538
Record name 4-quinolin-8-ylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-quinolin-8-ylbenzoic Acid

CAS RN

216059-95-9
Record name 4-(8-Quinolinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216059-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-quinolin-8-ylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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